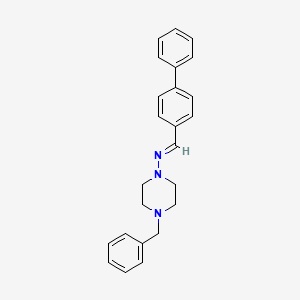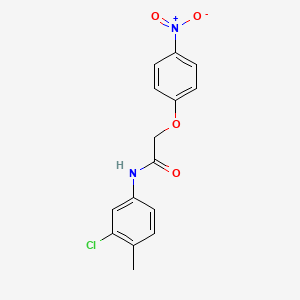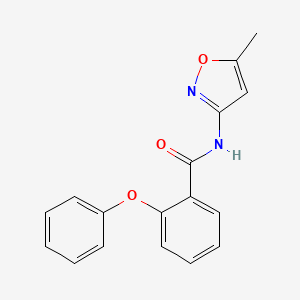
N-1,2,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiadiazole derivatives, including those with urea linkages, have attracted considerable interest due to their wide range of potential applications, including as plant growth regulators and in medicinal chemistry. The structural diversity and functional adaptability of these compounds allow for the exploration of various biological activities and physicochemical properties.
Synthesis Analysis
The synthesis of benzothiadiazole-urea derivatives typically involves the reaction of benzothiadiazole with various isocyanates or isothiocyanates under different conditions. For example, microwave irradiation has been used to synthesize N-aryl-N′-(5-benzoruyl-1,3,4-thiadiazole-2-yl) ureas, offering excellent yields and demonstrating the efficiency of this method (Quan Zheng-jun, 2007).
Molecular Structure Analysis
X-ray crystallography, NMR, MS, and IR techniques are commonly employed to characterize the molecular structure of synthesized compounds. These analyses provide detailed information about the crystal packing, molecular conformations, and intermolecular interactions, which are essential for understanding the compounds' properties and activities. For instance, a study detailed the crystal structure of a benzothiadiazole-urea derivative, highlighting the planarity of the urea scaffold and its interactions within the crystal lattice (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
Benzothiadiazole-ureas engage in various chemical reactions, reflective of their functional groups. Their reactivity can lead to the formation of different derivatives, each exhibiting unique properties. For example, the Lossen rearrangement has been applied to synthesize ureas from carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).
科学的研究の応用
Enzymatic Inhibition and Anticancer Applications
Urea derivatives, including those related to benzothiadiazole, have been synthesized and assessed for their potential in inhibiting enzymes and combating cancer. One study synthesized derivatives and tested them against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, revealing varied inhibition ranges. Specifically, a new compound showed in vitro anticancer activity against a prostate cancer cell line, indicating the potential of these compounds in developing new anticancer therapies (Mustafa et al., 2014).
Plant Biology and Growth Regulation
In the realm of plant biology, urea derivatives have been identified as positive regulators of cell division and differentiation, displaying cytokinin-like activity. These compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are utilized in vitro plant morphogenesis studies to enhance adventitious root formation. This exploration into urea derivatives offers new insights into their biological activity and potential applications in agriculture and plant tissue culture (Ricci & Bertoletti, 2009).
Material Science and Photovoltaic Performance
The synthesis of benzothiadiazole derivatives bearing thermally cleavable ester groups has been explored for applications in polymer photovoltaic devices. These compounds, when copolymerized with alkylsubstituted cyclopentadithiophene, exhibit band gaps suitable for photovoltaic applications. The positioning of ester groups significantly influences the photovoltaic performance and film morphology, demonstrating the potential of these materials in improving the efficiency of solar energy conversion (Helgesen et al., 2010).
作用機序
特性
IUPAC Name |
1-(1,2,3-benzothiadiazol-5-yl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-2-21-12-6-3-10(4-7-12)16-15(20)17-11-5-8-14-13(9-11)18-19-22-14/h3-9H,2H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUGYLXWIXHZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)SN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3-Benzothiadiazol-5-YL)-1-(4-ethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)




![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)
![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)
![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)
